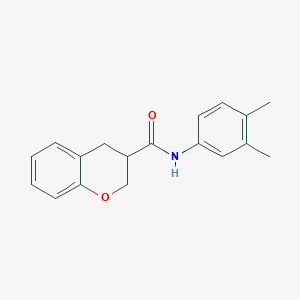

N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Description

N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a carboxamide derivative featuring a partially hydrogenated chromene ring (3,4-dihydro-2H-chromene) linked to a 3,4-dimethylphenyl group via an amide bond.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-12-7-8-16(9-13(12)2)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMIVUHBXFETCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

Research Implications and Gaps

While the evidence underscores the prevalence of N-aryl carboxamides in agrochemistry, direct data on the target compound’s efficacy, toxicity, and environmental behavior are absent. Future studies should:

Evaluate its activity against common pests/herbicide-resistant strains.

Compare metabolic stability with chlorinated analogues (e.g., propanil ).

Assess the impact of dihydrochromene flexibility on target binding via molecular docking.

Biological Activity

N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This article explores its biological activities, synthesis methods, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉NO₂

- Molecular Weight : 281.35 g/mol

- CAS Number : 923824-20-8

The compound features a chromene backbone with a carboxamide functional group and a dimethylphenyl substituent, influencing its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with 3,4-dihydro-2H-chromene-3-carboxylic acid. Common reagents include:

- Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine)

- Solvents : Dimethylformamide (DMF)

The reaction conditions are often optimized for high yield and purity through techniques such as chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic functions.

Anticancer Activity

The compound has shown promise in anticancer assays. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.7 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through modulation of signaling pathways.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Signaling Pathways : It modulates pathways related to cell survival and apoptosis, potentially affecting gene expression related to these processes.

Case Studies and Research Findings

- A study evaluated the compound's effect on breast cancer cell lines, revealing an IC50 value of 15.2 µM against MCF-7 cells, indicating a significant inhibitory effect on cell growth .

- Another investigation focused on its antimicrobial properties against E. coli and S. aureus, showing effective inhibition at concentrations as low as 10 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide with high purity?

- Methodology :

- Multi-step synthesis : Begin with a chromene ring formation via cyclization of substituted phenols with propargyl alcohol derivatives, followed by carboxamide coupling using 3,4-dimethylphenylamine. Optimize reaction conditions (e.g., temperature, catalysts) to enhance yield .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Validate purity via HPLC (≥98% by area normalization) .

- Key considerations : Monitor intermediates using TLC and characterize intermediates via H NMR to ensure correct functional group transformations .

Q. How can the structural identity of this compound be confirmed?

- Methodology :

- Spectroscopic analysis :

- NMR : H and C NMR to confirm proton environments and carbon骨架. Key signals include aromatic protons (6.8–7.2 ppm) and chromene ring protons (2.5–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 310.1443 for CHNO) .

- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., triclinic system, space group P1) to resolve stereochemistry .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or cyclooxygenase (COX) using fluorogenic substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodology :

- Structural modifications : Vary substituents on the chromene ring (e.g., electron-withdrawing groups at C-6) or the 3,4-dimethylphenyl moiety to assess impact on bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., COX-2) .

- Biological validation : Prioritize derivatives with improved docking scores for in vitro testing, comparing IC values to parent compound .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodology :

- Re-evaluate docking parameters : Adjust protein flexibility or solvation models to better reflect physiological conditions .

- Metabolite analysis : Use LC-MS to identify active metabolites in cell lysates that may contribute to observed activity .

- Orthogonal assays : Validate results using alternative methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodology :

- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Continuous flow chemistry : Improve heat/mass transfer for cyclization steps, reducing side reactions .

- Industrial-grade purification : Replace column chromatography with crystallization or distillation for cost-effective large-scale production .

Q. How can hydrogen-bonding interactions in the crystal structure inform drug design?

- Methodology :

- X-ray analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds between amide groups and sulfonyl moieties) that stabilize the crystal lattice .

- Pharmacophore modeling : Integrate hydrogen-bonding motifs into virtual screening protocols to prioritize derivatives with enhanced target binding .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to identify absorption issues .

- Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

- Tissue distribution studies : Use radiolabeled compound to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.